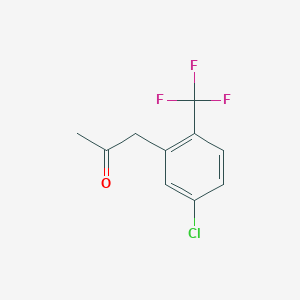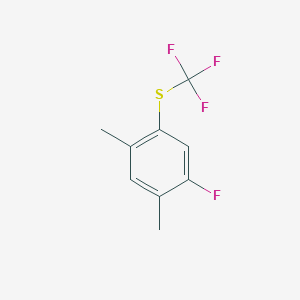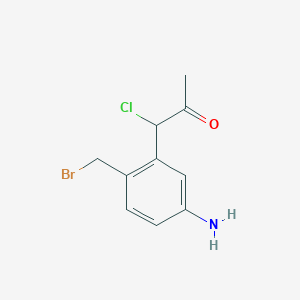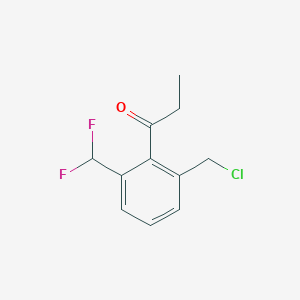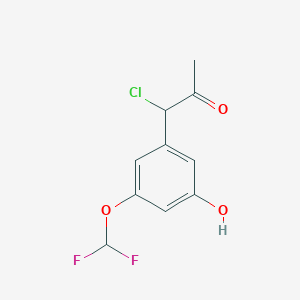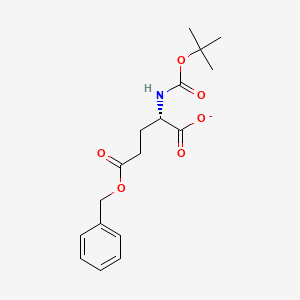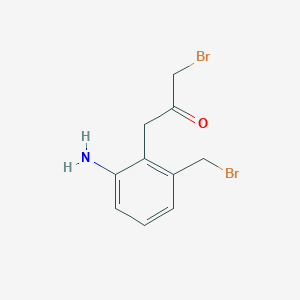
1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-2-one is an organic compound with a complex structure that includes both amino and bromomethyl functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the amino group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) bromide to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the efficiency of the process.
化学反应分析
Types of Reactions
1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-2-one can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Methyl derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
科学研究应用
1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which 1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The amino group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
1-(2-Amino-6-chloromethyl)phenyl)-3-chloropropan-2-one: Similar structure but with chlorine atoms instead of bromine.
1-(2-Amino-6-(hydroxymethyl)phenyl)-3-hydroxypropan-2-one: Hydroxyl groups instead of bromine atoms.
Uniqueness
1-(2-Amino-6-(bromomethyl)phenyl)-3-bromopropan-2-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions with biological targets. The bromine atoms can enhance the compound’s ability to form covalent bonds with proteins, making it a valuable tool in biochemical research.
属性
分子式 |
C10H11Br2NO |
|---|---|
分子量 |
321.01 g/mol |
IUPAC 名称 |
1-[2-amino-6-(bromomethyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H11Br2NO/c11-5-7-2-1-3-10(13)9(7)4-8(14)6-12/h1-3H,4-6,13H2 |
InChI 键 |
KWGSEEYCQRWAMG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)N)CC(=O)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
